![molecular formula C13H20N2O2 B042683 [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate CAS No. 1070660-34-2](/img/structure/B42683.png)

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

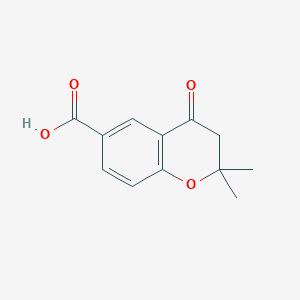

The synthesis of this compound involves directed ortho-metallation methodology. It has been elaborated in the context of generating labeled variants for investigational drugs aimed at treating Alzheimer's disease. The synthesis process begins with 3-hydroxyacetophenone and involves classical diastereomeric salt formation and fractional crystallization, leading to the desired compound's formation (Ciszewska et al., 1997).

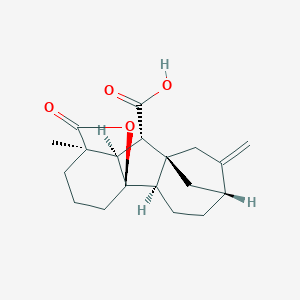

Molecular Structure Analysis

Studies combining experimental and theoretical approaches (Density Functional Theory (DFT) and Atoms in Molecules (AIM)) have provided insights into the molecular structure, spectroscopic properties, and various intra- and intermolecular interactions. These analyses reveal the compound's dimer formation in the solid state through intermolecular hydrogen bonding and the strength of these interactions, indicating the molecule's stability and reactivity (Singh et al., 2013).

Chemical Reactions and Properties

The compound's chemical reactivity has been explored through its interactions with other chemical entities. For instance, triorganotin cations stabilized by intramolecular SnN coordination demonstrate the compound's ability to engage in complex chemical reactions, revealing its versatile chemical behavior and potential for forming stable complexes (Koten et al., 1978).

Physical Properties Analysis

The compound's synthesis, particularly when labeled with tritium, deuterium, and carbon-14, involves processes that highlight its physical properties such as solubility, dissociation in water, and electrolytic behavior. These properties are critical for its application in various research and industrial processes (Ciszewska et al., 1997).

Chemical Properties Analysis

Detailed studies on the compound's chemical properties, including its antileukemic activity and lack of significant antibacterial activity, underscore its specificity and potential therapeutic applications. These studies also contribute to understanding its broader chemical behavior and reactivity profile (Anderson & Halat, 1979).

科学的研究の応用

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (EC) is identified as a low-level contaminant in many fermented foods and beverages, with its levels varying from ng/L to mg/L. It is recognized for its genotoxic and carcinogenic effects across various species. Ethyl carbamate's formation mechanisms include reactions from urea and proteins like citrulline during fermentation or from cyanide via precursors like cyanate. The study highlights various detection methods and prevention strategies to reduce EC levels in food and beverages, demonstrating a critical focus on ensuring food safety and reducing health risks associated with EC consumption (Weber & Sharypov, 2009).

Carcinogenicity and Toxicity of Urethane

Urethane, a primary N-phenyl carbamate, has been explored for its carcinogenic and toxic effects. Initially investigated for its potential as a chemotherapeutic agent, urethane has shown a significant influence on inducing various types of neoplasms in animal models. Its absorption through the skin and the subsequent carcinogenic effect, presumably through an oncogenic intermediate formed in the blood, underscore the compound's hazardous nature. This research underscores the importance of safety precautions when using urethane in laboratory settings (Field & Lang, 1988).

Regulation of Dietary Supplements and Adulteration Issues

This review discusses the regulatory framework of the US FDA concerning dietary supplements, highlighting the challenges related to safety, quality control, misbranding, and adulteration. It specifically examines the presence of naturally occurring and synthetic phenethylamines (PEAs) in dietary supplements. Regulatory actions against manufacturers for adulteration with substances like 1,3-dimethylamine illustrate the complexity of ensuring product safety and compliance with legal standards (Pawar & Grundel, 2017).

Mechanisms of Ethyl Carbamate Formation and Reduction Strategies

A comprehensive review of the mechanisms underlying ethyl carbamate formation in alcoholic beverages and strategies to mitigate its content highlights the critical need for accurate determination methods. The focus on sample preparation technologies reflects the ongoing efforts to ensure the safety of alcoholic beverages by minimizing the levels of this carcinogen (Zhao Gong-ling, 2009).

特性

IUPAC Name |

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-5-14-13(16)17-12-8-6-7-11(9-12)10(2)15(3)4/h6-10H,5H2,1-4H3,(H,14,16)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMYZKQTEJHAKE-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1=CC=CC(=C1)C(C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B42601.png)

![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B42615.png)

![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B42618.png)

![N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine](/img/structure/B42629.png)